![molecular formula C22H30N4O3 B2720875 1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea CAS No. 1206985-41-2](/img/structure/B2720875.png)
1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea, also known as GSK1360707 or GSK-707, is a novel and potent inhibitor of the dopamine D3 receptor. It was developed by GlaxoSmithKline (GSK) as a potential treatment for drug addiction and other psychiatric disorders. The compound has been extensively studied in preclinical models and has shown promising results, making it a potential candidate for further clinical development.
Scientific Research Applications
Corrosion Inhibition
Urea derivatives have been investigated for their corrosion inhibition properties. One study explored the inhibition effect of triazinyl urea derivatives on mild steel corrosion in acidic solutions. These compounds were found to be efficient corrosion inhibitors, forming a protective layer on the steel surface, which can be attributed to their adsorption through active centers in the molecules (Mistry, Patel, Patel, & Jauhari, 2011).
Anticancer Activity
Urea derivatives have also been explored for their anticancer properties. A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents. These compounds could serve as potential BRAF inhibitors for further research (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Antiproliferative Activity
Another study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives highlighted their broad-spectrum antiproliferative activity against various cancer types, with specific compounds exhibiting significant efficacy and potency, potentially surpassing known treatments like paclitaxel in certain cancer cell lines (Al-Sanea, Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, & Omar, 2018).
Molecular Docking and Anticonvulsant Activity
Urea/thiourea derivatives have been synthesized and assessed for their anticonvulsant activity, demonstrating effectiveness in protecting against convulsions in models. Molecular docking studies supported the pharmacological results, indicating the potential of sulfonylurea series as safe anticonvulsant agents (Thakur, Deshmukh, Jha, & Kumar, 2017).
DNA-Topoisomerase Inhibitory Activity
Research on asymmetric ureas and thioureas revealed their cytotoxic effects against cancer cells and their potential in inhibiting DNA topoisomerases I and II-alpha. These findings suggest that urea derivatives can play a significant role in cancer treatment by targeting DNA replication and cell division processes (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-28-20-11-6-10-19(21(20)29-2)24-22(27)23-12-7-13-25-14-16-26(17-15-25)18-8-4-3-5-9-18/h3-6,8-11H,7,12-17H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMRBEBURAJWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.